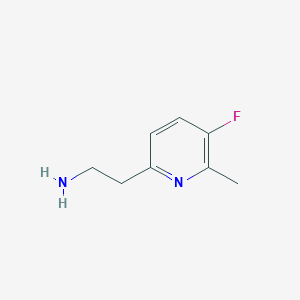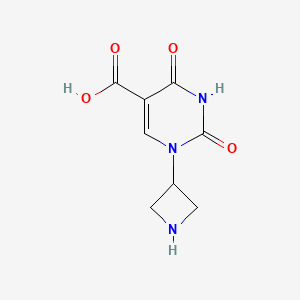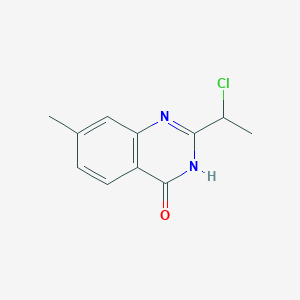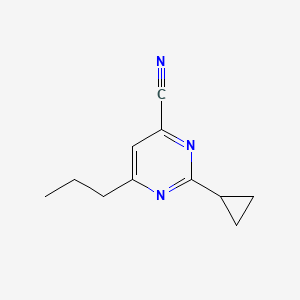
2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a piperidinyl group at the 4-position, and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a pyrimidine derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution. The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl or piperidinyl groups.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)pyrimidin-5-ol: Lacks the cyclopropyl group, which may affect its biological activity.
4-(Piperidin-1-yl)pyrimidin-5-ol: Similar structure but without the cyclopropyl substitution.
2-Cyclopropyl-4-(piperidin-1-yl)pyrimidine: Lacks the hydroxyl group, which may influence its reactivity and interactions.
Uniqueness
2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-ol is unique due to the presence of both the cyclopropyl and piperidinyl groups, as well as the hydroxyl group. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-piperidin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C12H17N3O/c16-10-8-13-11(9-4-5-9)14-12(10)15-6-2-1-3-7-15/h8-9,16H,1-7H2 |
Clave InChI |
KGZIHPGZNCZHBG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC=C2O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)
![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
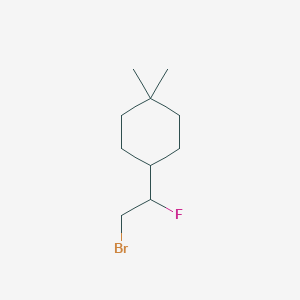

![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)


